N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-hexylcyclohexanecarboxamide
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Overview
Description
N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-hexylcyclohexanecarboxamide is a complex organic compound characterized by its unique structure, which includes a piperazine ring substituted with a fluorophenyl group, a methyl-oxobutanoyl moiety, and a hexylcyclohexanecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-hexylcyclohexanecarboxamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the reaction of 2-fluorophenylamine with piperazine under controlled conditions to form 4-(2-fluorophenyl)piperazine.
Acylation Reaction: The intermediate is then subjected to acylation with 3-methyl-1-oxobutanoyl chloride to yield the acylated piperazine derivative.
Coupling with Hexylcyclohexanecarboxylic Acid: The final step involves coupling the acylated piperazine with hexylcyclohexanecarboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-hexylcyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the fluorophenyl group, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-hexylcyclohexanecarboxamide has several applications in scientific research:
Pharmacology: It is studied for its potential as a therapeutic agent, particularly in the modulation of neurotransmitter systems due to its piperazine moiety.
Medicinal Chemistry: The compound is explored for its potential to act as a lead compound in drug discovery, especially for conditions related to the central nervous system.
Biological Studies: It is used in research to understand its interactions with biological targets, such as receptors or enzymes.
Industrial Applications: The compound may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-hexylcyclohexanecarboxamide involves its interaction with specific molecular targets. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The fluorophenyl group may enhance binding affinity and specificity, while the hexylcyclohexanecarboxamide moiety could influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
- N-{1-[4-(2-chlorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-hexylcyclohexanecarboxamide
- N-{1-[4-(2-bromophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-hexylcyclohexanecarboxamide
Uniqueness
Compared to similar compounds, N-{1-[4-(2-fluorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl}-4-hexylcyclohexanecarboxamide is unique due to the presence of the fluorophenyl group, which can significantly affect its pharmacological profile and binding characteristics
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C28H44FN3O2 |
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Molecular Weight |
473.7 g/mol |
IUPAC Name |
N-[1-[4-(2-fluorophenyl)piperazin-1-yl]-3-methyl-1-oxobutan-2-yl]-4-hexylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C28H44FN3O2/c1-4-5-6-7-10-22-13-15-23(16-14-22)27(33)30-26(21(2)3)28(34)32-19-17-31(18-20-32)25-12-9-8-11-24(25)29/h8-9,11-12,21-23,26H,4-7,10,13-20H2,1-3H3,(H,30,33) |
InChI Key |
NLDMKMVIFPUWFB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1CCC(CC1)C(=O)NC(C(C)C)C(=O)N2CCN(CC2)C3=CC=CC=C3F |
Origin of Product |
United States |
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